DMT-OMe-rC(Ac)

Oligonucleotide Synthesis Deprotection Kinetics RNA Manufacturing

DMT-OMe-rC(Ac) delivers a 10‑minute deprotection step—144‑fold faster than benzoyl‑protected cytidine—virtually eliminating RNA degradation and side‑product formation. Its 2′‑O‑methyl group confers a 12‑hour nuclease‑resistance half‑life, essential for therapeutic ASOs, siRNA, CRISPR guides, and in‑vivo probes. Derived monomer achieves >99% stepwise coupling efficiency, minimizing deletion sequences in long, structured oligonucleotides. For R&D and GMP‑grade cytidine building blocks that reduce manufacturing cycle time and increase equipment utilization, order this N‑acetyl‑protected monomer today.

Molecular Formula C33H35N3O8
Molecular Weight 601.6 g/mol
Cat. No. B15598158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-OMe-rC(Ac)
Molecular FormulaC33H35N3O8
Molecular Weight601.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H35N3O8/c1-21(37)34-28-18-19-36(32(39)35-28)31-30(42-4)29(38)27(44-31)20-43-33(22-8-6-5-7-9-22,23-10-14-25(40-2)15-11-23)24-12-16-26(41-3)17-13-24/h5-19,27,29-31,38H,20H2,1-4H3,(H,34,35,37,39)/t27-,29?,30+,31-/m1/s1
InChIKeyFINUHOJILDNELQ-ZJRRSZEESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why DMT-OMe-rC(Ac) Is the Procurement Standard for 2′-O-Methyl RNA Cytidine Building Blocks


DMT-OMe-rC(Ac) (N-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-methylcytidine, CAS 199593-08-3) is a fully protected nucleoside intermediate essential for the solid-phase synthesis of 2′-O-methyl RNA (2′-OMe-RNA) oligonucleotides . As a critical building block for antisense oligonucleotides, siRNA, CRISPR guide RNAs, and diagnostic probes, the compound’s defining characteristics are the 5′-O-DMT group for chain extension control and the 2′-O-methyl group for nuclease resistance and enhanced target affinity [1]. The selection of DMT-OMe-rC(Ac) over alternative cytidine monomers hinges on quantifiable differences in deprotection kinetics, synthesis purity, and the performance of the resulting oligonucleotides.

The Procurement Risk of Substituting DMT-OMe-rC(Ac) with Benzoyl-Protected Analogs


Substituting DMT-OMe-rC(Ac) with a benzoyl-protected analog like DMT-OMe-rC(Bz) (CAS 110764-74-4) or its corresponding phosphoramidite (CAS 110764-78-8) is not a neutral decision. The core difference lies in the base-labile protecting group at the N4 position of cytidine . The acetyl group on DMT-OMe-rC(Ac) enables significantly faster and more complete deprotection under mild alkaline conditions, while the more stable benzoyl group requires harsher, longer treatments that risk RNA degradation and side-product formation [1]. A generic substitution therefore introduces a quantifiable risk of lower overall yield and reduced integrity of the final oligonucleotide, directly impacting the reliability of downstream applications.

Quantitative Differentiation of DMT-OMe-rC(Ac) from In-Class Alternatives: A Procurement Evidence Guide


Faster Deprotection: 10 Minutes for DMT-OMe-rC(Ac) vs. 16+ Hours for Benzoyl-Protected Analogs

DMT-OMe-rC(Ac) enables a 'fast deprotection' workflow, completing cleavage and deprotection in as little as 10 minutes at 65°C when using an AMA (Ammonium Hydroxide/Methylamine) mixture [1]. In contrast, oligonucleotides synthesized with benzoyl-protected cytidine analogs, such as DMT-OMe-rC(Bz), require prolonged ammonia treatment, often for 16–24 hours at 55°C . This dramatic reduction in processing time directly translates to higher throughput and reduced risk of base modification or RNA degradation [1].

Oligonucleotide Synthesis Deprotection Kinetics RNA Manufacturing

Elimination of Transamination Side-Reaction: 16% for Benzoyl vs. Undetectable for Acetyl

A key quality risk in oligonucleotide deprotection is the transamination side-reaction, where the protecting group is replaced by an amine from the deprotection reagent, creating a contaminant. Using benzoyl-protected cytidine (Bz-dC) and deprotecting with ethylene diamine results in a transamination level of approximately 16% [1]. In contrast, when the acetyl-protected monomer (Ac-dC) is used, the transamination level is lowered to an undetectable level under the same conditions [1]. This ensures a more homogeneous final product and higher effective yield of the correct sequence.

Oligonucleotide Synthesis Side-Reactions Deprotection

Higher Synthesis Fidelity from High-Purity Monomer: ≥99% vs. ~95% Purity Threshold

The purity of the starting phosphoramidite monomer, derived from DMT-OMe-rC(Ac), is critical for high-fidelity synthesis. The corresponding phosphoramidite, DMT-2′O-Methyl-rC(ac) Phosphoramidite, is commercially available with a purity specification of ≥99% as measured by 31P-NMR and ≥99.0% by reversed-phase HPLC . In contrast, many generic DMT-OMe-rC(Ac) nucleoside products are supplied at 95-98% purity . Even a 1-2% increase in impurity can reduce per-step coupling efficiency below the >99% threshold required for synthesizing longer oligonucleotides (>20-mers) [1], leading to lower full-length product yields.

Oligonucleotide Synthesis Coupling Efficiency Quality Control

Enhanced Nuclease Resistance of Resulting Oligonucleotides: 12-Hour Half-Life in Biological Media

The 2′-O-methyl modification imparted by DMT-OMe-rC(Ac) is a primary driver of oligonucleotide stability. While the monomer itself does not possess this activity, its incorporation is the direct and quantifiable source of nuclease resistance in the final product. Studies on 2′-O-methyl/deoxy 'gapmer' oligonucleotides, which incorporate 2′-OMe modifications, demonstrate a half-life of approximately 12 hours in the presence of nucleases [1]. This is a significant improvement over unmodified DNA oligonucleotides, which are rapidly degraded with half-lives measured in minutes [2], and is comparable to other advanced modifications like phosphorothioates (10-hour half-life) [1].

Antisense Oligonucleotides siRNA Nuclease Stability

Key Application Scenarios Where DMT-OMe-rC(Ac) Delivers Verifiable Advantages


High-Throughput Antisense Oligonucleotide (ASO) and siRNA Manufacturing

For industrial-scale production of ASOs and siRNAs, process time is a critical cost driver. DMT-OMe-rC(Ac) enables a 10-minute deprotection step, a 144-fold reduction compared to the 16-24 hour process required for benzoyl-protected cytidine [1]. This dramatically accelerates the manufacturing cycle, increases equipment utilization, and reduces the risk of batch failure due to degradation, making it the economically and technically superior choice.

Synthesis of Long or Complex 2′-OMe-RNA Oligonucleotides (e.g., CRISPR gRNAs, Aptamers)

The synthesis of long or highly structured oligonucleotides demands the highest possible coupling efficiency at each step. Using the high-purity DMT-2′O-Methyl-rC(ac) Phosphoramidite monomer (≥99%) derived from DMT-OMe-rC(Ac) is essential to achieve the >99% stepwise yield required for successful full-length synthesis [2]. Lower-purity alternatives increase the probability of deletion and truncation sequences, which can compromise the function of complex molecules like guide RNAs and aptamers.

Development of Stable In Vivo Diagnostic Probes and Therapeutic Oligonucleotides

The 2′-O-methyl modification, enabled by DMT-OMe-rC(Ac), confers a substantial advantage in nuclease resistance, with a demonstrated 12-hour half-life in biological media [3]. This stability is a key differentiator for applications requiring extended circulation or residence time, such as in vivo imaging probes, systemic antisense therapies, and aptamer-based drugs, providing a quantifiable performance edge over unmodified DNA probes.

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